![molecular formula C8H8O4 B1600006 2,3-Dihydroxy-5-methylbenzoic acid CAS No. 6049-93-0](/img/structure/B1600006.png)
2,3-Dihydroxy-5-methylbenzoic acid
Overview
Description
2,3-Dihydroxy-5-methylbenzoic acid is a biochemical used for proteomics research . It has a molecular formula of C8H8O4 and a molecular weight of 168.15 .
Molecular Structure Analysis
The molecular structure of 2,3-Dihydroxy-5-methylbenzoic acid consists of a benzene ring with two hydroxyl groups and one methyl group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name.Scientific Research Applications
Proteomics Research
2,3-Dihydroxy-5-methylbenzoic acid is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein expression, interactions, and modifications that can provide valuable insights into cellular processes and diseases .
Cell Biology
While specific applications in cell biology are not directly mentioned in the search results, the compound’s use in proteomics research suggests potential applications in studying cellular processes. Proteins play crucial roles in virtually all biological processes, and their study can reveal how cells function and respond to various stimuli .
Genomics
In genomics, the compound could potentially be used in studying the effects of genetic variations on protein expression and function . Understanding these effects can help researchers identify genetic markers for diseases and develop personalized treatments .
Chromatography
Although specific applications in chromatography are not directly mentioned in the search results, the compound’s use in proteomics research suggests potential applications in this field. Chromatography is a technique used to separate mixtures, and it’s often used in proteomics to separate and analyze complex protein samples .
Mass Spectrometry
The compound could potentially be used in mass spectrometry, a technique used to measure the mass-to-charge ratio of ions. This can help identify and quantify molecules in simple and complex mixtures, such as proteins in a proteomics sample .
Analytical Chemistry
In analytical chemistry, 2,3-Dihydroxy-5-methylbenzoic acid could be used as a standard or reagent . Analytical chemistry involves the analysis of samples to determine their chemical composition and structure .
Biopharma Production
While specific applications in biopharma production are not directly mentioned in the search results, the compound’s use in proteomics research suggests potential applications in this field. Biopharmaceuticals are medical drugs produced using biotechnology, and they often involve the use of proteins .
Advanced Battery Science and Technology
Although specific applications in advanced battery science and technology are not directly mentioned in the search results, the compound’s chemical properties suggest potential applications in this field. For example, it could potentially be used in the development of new battery materials or electrolytes .
Mechanism of Action
Target of Action
The primary targets of 2,3-Dihydroxy-5-methylbenzoic acid are 2,3-dihydroxybenzoate-AMP ligase and Neutrophil gelatinase-associated lipocalin . These targets play crucial roles in biochemical reactions and immune responses respectively .
Mode of Action
The compound interacts with its targets through a process known as activation of the carboxylate group . This involves ATP-dependent PPi exchange reactions, leading to the formation of an acyladenylate . The side chain conformation of a tyrosine residue controls the entry and exit of substrate/product during reversible reactions .
Biochemical Pathways
It is known that the compound plays a role in thecarboxylation and decarboxylation reactions . These reactions are crucial for various metabolic processes.
Result of Action
Its interaction with its targets suggests it may have effects onmetabolic processes and immune responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dihydroxy-5-methylbenzoic acid. For example, the compound’s physical state, melting point, boiling point, density, and refractive index can all be influenced by environmental conditions .
properties
IUPAC Name |
2,3-dihydroxy-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,9-10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLKLKFWHLNSPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454952 | |
Record name | 2,3-Dihydroxy-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxy-5-methylbenzoic acid | |
CAS RN |
6049-93-0 | |
Record name | 2,3-Dihydroxy-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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